2-[6-(6-Acetylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid
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Overview
Description
OSM-S-642 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. The aminothienopyrimidine series, including OSM-S-642, has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-642 involves the construction of the thienopyrimidine scaffold, followed by the introduction of various substituents to enhance its biological activity. The key steps in the synthesis include:
Formation of the Thienopyrimidine Core: This is typically achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Introduction of Substituents: Various substituents can be introduced to the thienopyrimidine core through reactions such as halogenation, amination, and Suzuki coupling.
Industrial Production Methods: While specific industrial production methods for OSM-S-642 are not detailed, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: OSM-S-642 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Substitution reactions, such as halogenation and amination, are commonly used to introduce different substituents to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products: The major products formed from these reactions are various derivatives of the thienopyrimidine scaffold, each with different substituents that can enhance or modify the biological activity of the compound.
Scientific Research Applications
OSM-S-642 has several scientific research applications, including:
Chemistry: The compound is used as a model for studying the synthesis and reactivity of thienopyrimidine derivatives.
Biology: OSM-S-642 is investigated for its potential to inhibit the growth of Plasmodium falciparum, making it a valuable tool in malaria research.
Medicine: The compound is explored as a potential antimalarial drug, with studies focusing on its efficacy, toxicity, and mechanism of action.
Mechanism of Action
The mechanism of action of OSM-S-642 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. The compound acts as a pro-inhibitor, forming a covalent adduct with the enzyme, which blocks its activity .
Comparison with Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified in a screen of compounds from a GSK library.
Uniqueness: OSM-S-642 is unique due to its specific mechanism of action involving the inhibition of asparagine tRNA synthetase. This sets it apart from other antimalarial compounds that target different pathways or enzymes. Additionally, the open-source nature of its development allows for collaborative research and rapid dissemination of findings .
Properties
Molecular Formula |
C15H11N3O3S2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[6-(6-acetylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C15H11N3O3S2/c1-8(19)10-3-2-9(5-16-10)12-4-11-14(23-12)15(18-7-17-11)22-6-13(20)21/h2-5,7H,6H2,1H3,(H,20,21) |
InChI Key |
LGDNGRNEECNYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)O |
Origin of Product |
United States |
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